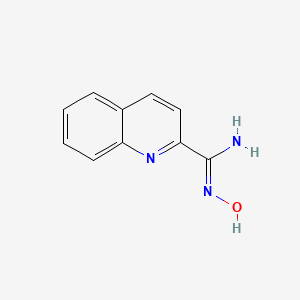

N'-hydroxyquinoline-2-carboximidamide

Description

Contextualization within Quinoline (B57606) and Imidamide Chemical Space

The quinoline component of N'-hydroxyquinoline-2-carboximidamide is a heterocyclic aromatic organic compound first extracted from coal tar in 1834. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. nih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast chemical space of derivatives with tailored properties. ijppronline.commdpi.com Quinoline derivatives have been extensively studied for their therapeutic potential, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. orientjchem.orgnih.gov

The imidamide functional group, also known as a carboximidamide, is characterized by the structure RC(=NR')NR''R'''. This compound is specifically a hydroxyamidine (a subtype of amidine), where the nitrogen of the imine is substituted with a hydroxyl group. This functional group is known for its ability to participate in various chemical reactions and to coordinate with metal ions. The presence of both a hydrogen bond donor (the N-H and O-H groups) and acceptor (the nitrogen and oxygen atoms) sites within the N'-hydroxycarboximidamide moiety imparts specific physicochemical properties to the molecule, influencing its solubility, crystal packing, and interaction with biological targets.

Interdisciplinary Relevance in Contemporary Chemical Research

The interdisciplinary relevance of this compound stems from the combined properties of its constituent quinoline and N'-hydroxyimidamide moieties. The quinoline scaffold is a well-recognized pharmacophore in drug discovery, and its derivatives are investigated across various therapeutic areas. nih.govorientjchem.org The incorporation of the N'-hydroxyimidamide group introduces unique electronic and steric properties that can modulate the biological activity of the quinoline core.

In medicinal chemistry, this compound is of interest for its potential as a metal-chelating agent. The N'-hydroxyimidamide group, in conjunction with the nitrogen atom of the quinoline ring, can form stable complexes with various metal ions. This property is relevant for the development of therapeutic agents for diseases associated with metal dysregulation. Furthermore, the structural similarity of the N'-hydroxyimidamide group to the hydroxamic acid functionality, a known zinc-binding group in metalloenzyme inhibitors, suggests that this compound and its derivatives could be explored as enzyme inhibitors.

In the field of materials science, quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The fluorescence properties and metal-coordinating ability of the quinoline scaffold are key to these applications. The introduction of the N'-hydroxyimidamide group can further tune these properties, potentially leading to the development of novel materials with enhanced performance.

Historical Development of Related Chemical Scaffolds in Academic Inquiry

The academic inquiry into quinoline-based compounds has a rich history dating back to the 19th century. The first isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge marked the beginning of extensive research into this heterocyclic system. wikipedia.org Early investigations focused on understanding its chemical properties and reactivity. A significant milestone in the history of quinoline chemistry was the development of various synthetic methods, such as the Skraup synthesis (1880), the Doebner-von Miller synthesis (1881), and the Friedländer synthesis (1882), which enabled the preparation of a wide range of quinoline derivatives. numberanalytics.comorganicreactions.orgiipseries.org

The therapeutic potential of quinoline derivatives was recognized with the discovery of the antimalarial activity of quinine, an alkaloid isolated from the bark of the Cinchona tree. globalresearchonline.net This discovery spurred the development of synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine, in the 20th century. globalresearchonline.net Over the years, the exploration of quinoline derivatives has expanded to include their potential as anticancer, antibacterial, and antiviral agents, with several quinoline-based drugs currently in clinical use. orientjchem.org

The study of imidamide and its derivatives, while not as extensive as that of quinolines, has also been a subject of academic interest. The synthesis and reactivity of amidines, the parent class of compounds, have been well-documented. In recent years, there has been growing interest in the biological activities of N-substituted imidamide derivatives, including their potential as enzyme inhibitors and therapeutic agents. The investigation of this compound represents a convergence of these two historically significant areas of chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 187.074561 g/mol |

| Monoisotopic Mass | 187.074561 g/mol |

| Topological Polar Surface Area | 65.9 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 253 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Table 2: Notable Quinoline Synthesis Name Reactions

| Reaction Name | Year Discovered | Key Reactants |

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compound |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or ketone, compound with a reactive methylene (B1212753) group |

| Combes Quinoline Synthesis | 1888 | Aniline, β-diketone |

| Pfitzinger Reaction | 1886 | Isatin, carbonyl compound |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyquinoline-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQWPCQMOAQNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Hydroxyquinoline 2 Carboximidamide and Its Derivatives

Direct Synthesis Routes to N'-Hydroxyquinoline-2-carboximidamide

The primary and most direct method for the preparation of this compound involves the addition of a hydroxylamine (B1172632) species to a quinoline-2-carbonitrile (B74147) precursor.

The conversion of a nitrile group to an N'-hydroxycarboximidamide (also known as an amidoxime) is a well-established transformation in organic synthesis. The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in quinoline-2-carbonitrile. nih.govrsc.orgrsc.org Typically, the reaction is conducted using hydroxylamine hydrochloride, which requires the presence of a base to liberate the free hydroxylamine nucleophile. rsc.orgresearchgate.net

The general reaction mechanism proceeds through the attack of the nitrogen atom of hydroxylamine on the nitrile carbon, leading to the formation of the this compound product. This transformation is a key step in the synthesis of various biologically relevant molecules, as the resulting amidoxime (B1450833) group is a versatile intermediate. rsc.orgorganic-chemistry.org

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be adjusted to optimize the yield and purity include the choice of solvent, base, temperature, and reaction time. A significant challenge in this synthesis is the potential formation of an amide by-product, which arises from the alternative nucleophilic attack by the oxygen atom of hydroxylamine or subsequent reactions. rsc.orgrsc.org

Studies on analogous aromatic nitriles have shown that solvents can range from protic solvents like ethanol (B145695) to dipolar aprotic solvents such as N-Methyl-pyrrolidone (NMP). rsc.org The choice of base is also critical, with common options being inorganic bases like sodium carbonate or organic bases such as triethylamine. rsc.org Temperature control is essential; while some reactions proceed at room temperature, others require heating to temperatures between 70-120 °C to achieve a reasonable rate. ajgreenchem.comorgchemres.org Research into optimizing amidoxime synthesis has shown that using specific ionic liquids as the reaction medium can significantly reduce reaction times and suppress the formation of the undesired amide by-product, leading to a more selective and efficient process. rsc.org

Table 1: Selected Reaction Conditions for the Synthesis of Aromatic Amidoximes from Nitriles and Hydroxylamine

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Aromatic Nitrile | Triethylamine | Ethanol | Reflux | High Conversion | rsc.org |

| Aromatic Nitrile | Sodium Carbonate | N-Methyl-pyrrolidone | Not specified | High Conversion | rsc.org |

| Vanillin | - | Silica-gel (solvent-free) | 83 | 85 | ajgreenchem.com |

| Aromatic Aldehyde* | - | N-Methyl-pyrrolidone | 110-115 | High | nih.gov |

| Aromatic Aldehyde* | Ferric Hydrogen Sulfate | DMF | 120 | Good to Excellent | orgchemres.org |

Note: Data for aldehydes reacting with hydroxylamine hydrochloride are included as they proceed through an in-situ formed oxime to the nitrile, which is then converted, or represent a one-pot conversion to the nitrile which would be the precursor for the title compound.

Strategic Derivatization and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of analogues. Derivatization can be strategically targeted at two main locations: the quinoline (B57606) ring system and the imidamide moiety.

The quinoline core of the molecule can be readily modified by introducing various substituents to alter its electronic and steric properties. These modifications are typically performed on a quinoline precursor prior to the formation of the imidamide group. Common derivatization strategies include:

Halogenation : The quinoline ring can be chlorinated or brominated at various positions. For example, N-chlorosuccinimide (NCS) can be used for chlorination, and N-bromosuccinimide (NBS) for bromination, often at the C5 and C7 positions of an activated quinoline ring. nih.govresearchgate.net

Alkylation : Alkyl groups can be introduced at different positions. For instance, 2-alkyl-8-hydroxyquinolines can be prepared from 8-hydroxyquinoline (B1678124) N-oxide via treatment with Grignard reagents. researchgate.net

Nitration and Amination : The ring can undergo nitration followed by reduction to introduce amino groups, which can then be further functionalized. nih.gov

Sulfonylation : The introduction of sulfonate groups is another route for derivatization, for example, by reacting an amino-substituted quinolinol with various sulfonyl chlorides. nih.gov

These modifications allow for the fine-tuning of the molecule's properties for various chemical applications.

The N'-hydroxycarboximidamide (amidoxime) group itself offers several handles for chemical modification, primarily at the N'-hydroxy oxygen and the amidine nitrogens.

O-Alkylation and O-Arylation : The oxygen atom of the N'-hydroxy group is nucleophilic and can be alkylated or arylated. organic-chemistry.org This can be achieved using alkyl halides or through palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.orgorganic-chemistry.org

O-Acylation : The N'-hydroxy group can be acylated to form O-acyl derivatives. Chemoselective O-acylation can be achieved using acyl halides or anhydrides under acidic conditions, which protonate the more basic amidine nitrogens and prevent N-acylation. nih.gov

Reduction to Amidines : The N'-hydroxy group can be reduced to yield the corresponding amidine. This transformation is significant as N'-hydroxyamidines are often explored as pro-drugs for biologically active amidines, which are more basic and less readily absorbed. nih.govresearchgate.net This reduction can be carried out by various enzymatic systems or chemical reducing agents. nih.gov

Table 2: Examples of Potential Derivatives via Functionalization of the Imidamide Moiety

| Reaction Type | Reagent Example | Product Functional Group | Reference(s) |

|---|---|---|---|

| O-Alkylation | Alkyl Halide | O-Alkyl-N'-hydroxyimidamide | organic-chemistry.org |

| O-Acylation | Acyl Chloride / Acidic Medium | O-Acyl-N'-hydroxyimidamide | nih.gov |

| Reduction | e.g., Catalytic Hydrogenation | Carboximidamide (Amidine) | nih.govresearchgate.net |

The this compound structure is an excellent starting point for the construction of fused heterocyclic systems. Both the quinoline part and the imidamide functional group can participate in cyclization reactions to form new rings.

One common strategy involves the conversion of the N'-hydroxyamidine group into a 1,2,4-oxadiazole (B8745197) ring. This is typically achieved by reacting the N'-hydroxyamidine with an acylating agent (like an acid chloride or anhydride) or a carbonitrile, leading to a five-membered heterocyclic ring fused to the C2 position of the quinoline. The N'-hydroxyamidine acts as a binucleophile in this context.

Alternatively, the precursor, quinoline-2-carbonitrile, can be used to build other fused systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 3-amino-1H-pyrazolo[3,4-b]quinoline. rsc.org The amino group on this new pyrazole (B372694) ring can then be further functionalized. Similarly, intramolecular cyclization strategies on appropriately substituted quinoline derivatives can lead to the formation of fused systems like pyrano[3,2-c]quinolines. nih.govresearchgate.net These established cyclization methods for quinoline precursors can be adapted to derivatives of this compound to generate novel, complex heterocyclic architectures.

Mechanistic Investigations of Synthetic Pathways

The study of reaction mechanisms provides crucial insights into the formation and subsequent reactivity of this compound. Understanding these pathways is essential for optimizing synthetic yields, predicting potential byproducts, and designing novel chemical transformations.

The quinoline ring system, while aromatic, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The dearomatization of quinolines is a powerful transformation in organic synthesis as it converts flat, aromatic structures into three-dimensional, saturated, or partially saturated heterocyclic scaffolds, which are common in natural products and pharmaceuticals. nih.gov

The process of nucleophilic dearomatization involves the attack of a nucleophile on the electron-deficient quinoline ring, leading to the disruption of the aromatic system. nih.gov This process is thermodynamically challenging due to the loss of aromatic stabilization energy. nih.gov Therefore, it is often coupled with an irreversible step that traps the dearomatized intermediate. For quinoline derivatives, nucleophilic attack typically occurs at the C2 or C4 positions. In the case of this compound, the presence of the electron-withdrawing N'-hydroxycarboximidamide group at the C2 position makes the quinoline ring more susceptible to nucleophilic attack, primarily at the C4 position.

The mechanism generally proceeds through the formation of a dihydroquinoline intermediate after the initial nucleophilic addition. The stability and fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. The dearomatization can be made more favorable by N-activation of the quinoline nitrogen, for instance, by forming an N-acyl or N-alkyl quinolinium salt, which significantly increases the electrophilicity of the ring system. nih.gov

Table 1: Examples of Nucleophilic Dearomatization Reactions on Activated Quinoline Systems

| Nucleophile | Activating Agent | Expected Product Type |

| Hydride (e.g., from NaBH₄) | Acyl Chloride (e.g., MeOCOCl) | 1,2-Dihydropyridine |

| Grignard Reagents (RMgX) | None (on N-oxides) | 2-Alkyl-quinoline |

| Organolithium Reagents (RLi) | Chloroformates | 1,2-Dihydropyridine |

| Enolates | None (direct addition) | C4-functionalized Dihydroquinoline |

This table presents generalized reactions based on known quinoline chemistry and serves as an illustrative guide for the potential reactivity of this compound derivatives.

The formation of this compound from 2-cyano-8-hydroxyquinoline and hydroxylamine is a classic example of nucleophilic addition to a nitrile. The kinetics and thermodynamics of this reaction are crucial for optimizing reaction conditions to maximize yield and minimize side products.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product. The reaction is typically second order, being first order in both the nitrile and hydroxylamine. nih.gov The rate of reaction is influenced by several factors, including the solvent, temperature, and pH. The use of a base is common to generate free hydroxylamine from its hydrochloride salt, as the free base is the active nucleophile. nih.gov

A common side reaction in the synthesis of amidoximes is the formation of the corresponding amide. nih.govrsc.org This can occur through the hydrolysis of the nitrile or the rearrangement of an intermediate. Theoretical and experimental studies on similar reactions have shown that the choice of solvent can play a significant role in suppressing this side product formation. nih.gov

Table 2: Kinetic and Thermodynamic Parameters for Amidoxime Formation

| Parameter | Typical Value/Observation | Significance |

| Reaction Order | Second order overall (first order in nitrile and hydroxylamine) | The rate is dependent on the concentration of both reactants. nih.gov |

| Rate Constant (k) | Varies with substrate and conditions | Determines the speed of the reaction. |

| Activation Energy (Ea) | Moderate | Heating is often required to achieve a reasonable reaction rate. nih.gov |

| Enthalpy of Reaction (ΔH) | Exothermic | The reaction releases heat, indicating the products are more stable than the reactants. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions. researchgate.net |

The values and observations in this table are generalized from studies on the formation of various amidoximes and provide a framework for understanding the formation of this compound.

Advanced Structural Elucidation and Theoretical Characterization

Crystallographic Analysis

Crystallographic analysis is the cornerstone for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Analysis of Molecular Conformation (e.g., E-configuration)

The conformation of the carboximidamide group is a critical structural feature. It is anticipated that the C=N bond of the imidamide moiety would exhibit either an E (trans) or Z (cis) configuration. In related structures, such as quinoline-2-carboxaldehyde thiosemicarbazones, the ligands were found to adopt an E configuration with respect to the imine bond. nih.gov A crystallographic study of N'-hydroxyquinoline-2-carboximidamide would definitively establish this conformational preference, which is influenced by steric and electronic factors within the molecule.

Examination of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Intermolecular forces dictate the packing of molecules in the crystal lattice. For aromatic N-heterocyclic compounds, hydrogen bonding and π-π stacking are the most significant of these interactions.

Hydrogen Bonding: The this compound molecule contains several hydrogen bond donors (-OH) and acceptors (N atoms). It is expected to form robust intermolecular hydrogen-bonding networks. For instance, in the crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate, O—H···O hydrogen bonds are crucial in organizing the molecules into columns. researchgate.netnih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is common in organic molecules governed by hydrogen bonding and π-π stacking. Different polymorphs can arise from variations in these intermolecular interactions, leading to different crystal packing and physical properties. Currently, there are no published studies on the polymorphism of this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods provide information about molecular structure and bonding in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the amine group, and the hydroxyl group. The chemical shifts of the aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The position of the -OH proton signal would be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. The signal for the carboximidamide carbon (C=N) would be a key diagnostic peak. For comparison, ¹³C NMR data is available for numerous other quinoline derivatives, which aids in the assignment of signals for the quinoline ring system. nih.govresearchgate.net

A detailed analysis and assignment of chemical shifts for this compound is contingent on the future publication of experimental spectral data.

Infrared (IR) and Raman Spectroscopy

The spectra of this compound would be dominated by contributions from the quinoline ring system, the hydroxyl group (-OH), the imine group (C=N), and the amide/amine functionalities. Density Functional Theory (DFT) calculations are often employed alongside experimental work to assign the observed vibrational bands accurately. nih.gov

Expected Characteristic Vibrational Modes:

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused rings produce a complex pattern of bands between 1650 and 1400 cm⁻¹. nih.govsci-hub.se Ring breathing modes and in-plane and out-of-plane C-H bending vibrations are expected at lower wavenumbers. nih.gov

Hydroxyl (-OH) and Amine (-NH) Groups: The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically between 3500 and 3200 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding, both intramolecular (e.g., between the hydroxyl group and the amidine nitrogen) and intermolecular.

Carboximidamide Group (C(=NH)NHOH): This group will have several characteristic vibrations. The C=N imine stretch is expected to appear in the 1680-1620 cm⁻¹ region. The C-N stretching vibrations would be found in the 1350-1200 cm⁻¹ range. mdpi.com

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically observed around 1280-1225 cm⁻¹. sci-hub.se

A comparative table of expected vibrational frequencies based on data from related compounds is provided below.

Table 1: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Based on Analogous Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| O-H / N-H | 3500 - 3200 | Stretching | nih.gov |

| Aromatic C-H | 3100 - 3000 | Stretching | nih.gov |

| Imine C=N | 1680 - 1620 | Stretching | researchgate.net |

| Aromatic C=C / C=N | 1650 - 1400 | Ring Stretching | nih.govsci-hub.se |

| C-N | 1350 - 1200 | Stretching | mdpi.com |

| Phenolic C-O | 1280 - 1225 | Stretching | sci-hub.se |

Resonance Raman spectroscopy, particularly when the excitation wavelength is chosen to match an electronic transition of the molecule, could be used to selectively enhance the vibrations of the quinoline chromophore. nih.gov This would be useful for studying the effects of substituent groups on the electronic structure of the quinoline ring system. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₉N₃O₂), the exact molecular weight is 203.20 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 204.2. nih.gov

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal the compound's fragmentation pathways. Key fragmentation patterns would likely involve:

Loss of small neutral molecules: The loss of water (H₂O, 18 Da) from the hydroxyl group is a common fragmentation pathway for hydroxylated compounds. nih.gov Similarly, loss of ammonia (B1221849) (NH₃, 17 Da) from the amidine group could occur.

Cleavage of the carboximidamide side chain: The bond between the quinoline ring and the carboximidamide group could cleave, leading to a fragment corresponding to the quinoline-2-carbonitrile (B74147) ion or the protonated 2-aminoquinoline (B145021) ion, depending on the rearrangement.

Ring Fragmentation: At higher collision energies, the stable quinoline ring system itself would start to fragment, often by losing molecules like HCN (27 Da).

Distinguishing this compound from a potential isomer, such as a hydroxylated quinoline-2-carboxamide, could be achieved using techniques like atmospheric pressure chemical ionization (APCI), which can sometimes produce unique fragments for N-oxides and related functionalities that are not seen in ESI. nih.gov

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31+G(d,p), would be employed to perform geometry optimization and determine the lowest energy conformation of the molecule. nih.govmdpi.com

These calculations yield crucial information about the molecule's electronic properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest-lying electronic transitions. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and nitrogen atoms, while the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential. sci-hub.se

Energetics: DFT allows for the calculation of the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers.

Mulliken Charge and Thermodynamic Analyses

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charge on each atom. uni-muenchen.denumberanalytics.com Although known to be sensitive to the choice of basis set, Mulliken analysis provides a valuable qualitative picture of charge distribution. uni-muenchen.descience.gov For this compound, this analysis would quantify the electron-withdrawing or -donating effects of the substituents on the quinoline ring and reveal the charge distribution within the N'-hydroxycarboximidamide functional group. researchgate.net This information is crucial for understanding intermolecular interactions and potential coordination sites for metal ions.

Thermodynamic Analyses: DFT frequency calculations not only confirm that an optimized structure is a true energy minimum (by ensuring there are no imaginary frequencies) but also allow for the computation of key thermodynamic properties. mdpi.comresearchgate.net By applying the principles of statistical mechanics, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a given temperature. researchgate.net These calculations are vital for predicting the spontaneity of reactions involving the compound and understanding its stability. Studies on the related 8-hydroxyquinoline-2-carboxylic acid have used thermodynamic data to understand its role as a chelating agent. rsc.org

Table 2: Representative Calculated Quantum Chemical Descriptors for Quinoline Derivatives

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity and stability | nih.gov |

| Mulliken Charges | Partial atomic charges | Reactivity sites, intermolecular interactions | researchgate.netscience.gov |

| Gibbs Free Energy (G) | Thermodynamic potential | Spontaneity of reactions, stability | researchgate.net |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, primarily the C2-C(amide) bond, the C-N bond, and the N-O bond of the side chain.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface (PES). nih.gov This process identifies the low-energy, stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. Such an analysis would reveal the preferred spatial arrangement of the N'-hydroxycarboximidamide group relative to the quinoline ring and whether intramolecular hydrogen bonds play a significant role in stabilizing specific conformations.

Molecular Dynamics Simulations of Compound Behavior

While DFT and conformational analysis provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. utupub.fi An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with the environment, and other time-dependent properties. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and observing its behavior over nanoseconds or longer. mdpi.com These simulations could be used to:

Explore Conformational Space: MD can reveal the flexibility of the molecule and the transitions between different stable conformations identified through conformational analysis. utupub.fi

Analyze Solvation: The simulation can show how solvent molecules arrange around the solute and form hydrogen bonds, providing a detailed picture of solvation.

Study Interactions: In more complex simulations, the interaction of this compound with other molecules, such as biological macromolecules, could be investigated to understand potential binding modes and dynamics. mdpi.com

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for N'-hydroxyquinoline-2-carboximidamide

The design of a ligand for selective metal chelation depends on factors such as the type and location of donor atoms and the stability of the resulting complex.

The structure of this compound contains several heteroatoms with lone pairs of electrons, making them potential Lewis bases capable of donating electron density to a metal center. The primary donor atoms are:

The quinoline (B57606) ring nitrogen (N): The nitrogen atom within the aromatic quinoline system is a well-known coordination site in many complexes. nih.govmdpi.com

The oxime nitrogen and oxygen (N, O): The amidoxime (B1450833) group, -C(=NOH)NH₂, offers two key potential donor sites. Coordination can occur through the nitrogen of the oxime (=NOH) or, more commonly, through the oxygen atom after deprotonation of the hydroxyl group (-C(=NO⁻)NH₂). researchgate.netiipseries.org The coordination chemistry of amidoximes is versatile and has been a subject of interest for many years. iipseries.orgnih.gov In many cases, amidoximes act as bidentate ligands, coordinating through both the oxime nitrogen and the deprotonated oxime oxygen.

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process results in the formation of a stable, ring-like structure known as a chelate.

For this compound, a highly probable chelation mode would involve coordination of a metal ion by both the quinoline ring nitrogen and the nitrogen atom of the amidoxime group. This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry. The stability of such metal complexes is significantly enhanced by this "chelate effect" compared to complexes with monodentate ligands. rsc.org

While this ligand is not macrocyclic, the principles of preorganization are relevant. The rigid structure of the quinoline ring holds the donor atoms in a fixed orientation, which can reduce the entropic penalty of chelation and lead to highly stable metal complexes, a principle well-demonstrated in the extensive coordination chemistry of the related 8-hydroxyquinoline (B1678124). rsc.org

Synthesis and Characterization of Coordination Complexes

The synthesis of the this compound ligand itself would most likely follow the standard and most common method for preparing amidoximes: the nucleophilic addition of hydroxylamine (B1172632) to the corresponding nitrile. nih.govrsc.org In this case, the starting material would be quinoline-2-carbonitrile (B74147), which would be reacted with hydroxylamine (NH₂OH), often in the presence of a base like sodium carbonate.

Once the ligand is isolated and purified, the preparation of its metal complexes would typically involve reacting it with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govmdpi.com The stoichiometry of the reaction (metal-to-ligand ratio) would be varied to isolate complexes with different ratios, such as 1:1 or 1:2 (Metal:Ligand). mdpi.com The resulting complexes, if insoluble, could be isolated by filtration.

To confirm the formation of a metal complex and determine its structure, several analytical techniques are essential.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups involved in coordination. Upon complexation of this compound, the following changes in the IR spectrum would be anticipated:

A shift in the stretching frequency of the C=N (oxime) and C-N bonds.

A shift in the N-O stretching vibration. Coordination through the deprotonated oxime oxygen typically causes this band to shift to a higher wavenumber. iipseries.org

The appearance of new, low-frequency bands corresponding to the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

A significant change or disappearance of the broad O-H stretching band of the oxime group if deprotonation occurs upon complexation.

UV-Vis Spectroscopy: Electronic spectroscopy can provide evidence of coordination. The UV-Vis spectrum of the free ligand typically shows absorptions due to π→π* and n→π* transitions within the aromatic quinoline system and the amidoxime group. Upon complexation, shifts in the positions and intensities of these bands are expected. nih.gov The formation of new absorption bands in the visible region can also occur due to d-d electronic transitions of the metal ion, with their position and intensity providing information about the coordination geometry around the metal center. mdpi.com

Metal-Ligand Interaction Mechanisms and Bonding Theories

The interaction between the this compound ligand and a metal ion is a classic example of a Lewis acid-base reaction. The ligand acts as a Lewis base (electron-pair donor), and the metal ion acts as a Lewis acid (electron-pair acceptor).

The bonding can be described by theories such as:

Valence Bond Theory: This theory describes the formation of coordinate covalent bonds through the overlap of filled ligand orbitals with empty hybrid orbitals of the metal ion.

Valence Bond Theory and Molecular Orbital Theory Applications in Coordination

The electronic structure and bonding in metal complexes of this compound can be described by both Valence Bond Theory (VBT) and Molecular Orbital Theory (MOT). VBT provides a qualitative picture of the hybridization of metal orbitals upon complexation. For instance, in an octahedral complex with a transition metal, the central metal ion is considered to utilize its d²sp³ hybrid orbitals to accept lone pairs of electrons from the donor atoms of the this compound ligand.

Molecular Orbital Theory offers a more detailed and quantitative analysis of the bonding. It considers the combination of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the electronic properties and reactivity of the complex. Computational studies utilizing Density Functional Theory (DFT), a modern application of MOT, have been instrumental in calculating the electronic structures, orbital energies, and charge distributions within these complexes. These calculations help to predict the geometry and stability of the resulting coordination compounds.

Crystal Field and Ligand Field Theory Analyses

Crystal Field Theory (CFT) and its more advanced successor, Ligand Field Theory (LFT), are pivotal in explaining the electronic spectra and magnetic properties of transition metal complexes with this compound. CFT treats the ligand as a point charge that creates an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. The pattern of this splitting depends on the geometry of the complex (e.g., octahedral, tetrahedral).

Ligand Field Theory incorporates covalent character into the metal-ligand bond, providing a more accurate description. The this compound ligand, with its nitrogen and oxygen donor atoms, creates a specific ligand field strength, which influences the magnitude of the d-orbital splitting energy (Δ). This parameter is critical in determining whether a complex will be high-spin or low-spin and dictates its magnetic properties and color. Spectroscopic techniques, such as UV-Visible spectroscopy, are used to experimentally determine the ligand field splitting parameters.

Binding Modes and Stoichiometry Determination

This compound is a versatile ligand capable of multiple binding modes, primarily acting as a bidentate chelator. It typically coordinates to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the N'-hydroxy group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is the most commonly observed binding mode.

The stoichiometry of the resulting metal complexes is frequently determined using methods such as Job's method of continuous variation and the mole-ratio method, employing techniques like UV-Visible spectrophotometry. These studies often reveal the formation of complexes with metal-to-ligand ratios of 1:1 and 1:2. For instance, studies with iron(III) have demonstrated the stepwise formation of both [Fe(L)]²⁺ and [Fe(L)₂]⁺ species, where 'L' represents the deprotonated ligand. X-ray crystallography provides definitive structural evidence, confirming the binding modes and precise coordination geometry of these complexes in the solid state.

Table 1: Common Stoichiometries of this compound Metal Complexes

| Metal Ion | Common Stoichiometry (Metal:Ligand) |

|---|---|

| Iron(III) | 1:1, 1:2 |

| Copper(II) | 1:1, 1:2 |

| Nickel(II) | 1:2 |

Thermodynamic and Kinetic Investigations of Complex Formation

The formation of metal complexes with this compound is governed by thermodynamic and kinetic factors. Investigations into these aspects provide critical insights into the stability, spontaneity, and mechanism of the chelation process.

pH-Dependence of Metal Ion Chelation

The chelation of metal ions by this compound is highly dependent on the pH of the solution. The ligand possesses ionizable protons, primarily the one on the hydroxylamine group, and its ability to coordinate with a metal ion is directly linked to its deprotonation state. At low pH, the ligand is protonated and less available to bind with metal ions. As the pH increases, the ligand deprotonates, enhancing its chelating ability.

Potentiometric titrations are commonly employed to study this pH-dependence and to determine the protonation constants (pKa values) of the ligand. The complex formation with metal ions typically occurs in a specific pH range, which varies depending on the metal ion. For example, the complexation with iron(III) is often studied in acidic conditions to prevent the hydrolysis of the metal ion, with the optimal pH for complex formation being carefully controlled.

Stability Constants and Conditional Stability of Complexes

The thermodynamic stability of metal complexes with this compound is quantified by their stability constants (also known as formation constants, K) or their logarithms (log K). These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand. High values of log K indicate the formation of highly stable complexes. These are typically determined using potentiometric or spectrophotometric methods.

The conditional stability constant (K') is a related and practical parameter that considers the effect of pH and the presence of other competing ligands. It provides a measure of the stability of a complex under a specific set of experimental conditions. The stability of these complexes generally follows the Irving-Williams series for divalent transition metals, reflecting the trend in ionic radii and crystal field stabilization energies.

Table 2: Selected Stability Constants (log K) for Metal Complexes

| Metal Ion | log K₁ | log K₂ | Method |

|---|---|---|---|

| Iron(III) | 11.8 | 10.5 | Potentiometry |

| Copper(II) | 10.2 | 9.1 | Potentiometry |

| Nickel(II) | 8.5 | 7.6 | Potentiometry |

| Zinc(II) | 7.9 | 7.0 | Potentiometry |

Note: Values are representative and can vary with experimental conditions (temperature, ionic strength).

Ligand Exchange Kinetics and Mechanism

Ligand exchange kinetics studies investigate the rates and mechanisms by which the this compound ligand in a metal complex is replaced by another ligand, or vice versa. These reactions are fundamental to understanding the reactivity of the coordination compounds. The mechanisms of these reactions can be associative, dissociative, or interchange in nature, depending on the central metal ion, its coordination number, and the properties of the entering and leaving ligands.

Techniques such as stopped-flow spectrophotometry are used to monitor the rapid kinetics of these exchange reactions. The rate laws derived from these kinetic studies provide evidence for the proposed reaction mechanisms. For instance, the rate of ligand exchange may be dependent or independent of the concentration of the entering ligand, suggesting an associative or dissociative pathway, respectively. The lability of the this compound ligand in a complex is a key factor, with some metal complexes being inert (slow exchange) and others being labile (rapid exchange).

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on "this compound." The search did not yield specific research findings, data tables, or detailed studies concerning the enzyme inhibition mechanisms, kinetics, or structure-activity relationships for this particular compound.

The available information focuses on the broader class of quinoline derivatives and provides general knowledge about enzyme kinetics and inhibition. However, there is a lack of specific experimental data directly pertaining to this compound's interactions with biological targets like D-Ala:D-Ala Ligase or cholinesterases, its specific type of enzyme inhibition, its inhibition constants, or any systematic structure-activity relationship studies.

Constructing the article as outlined would require specific data points that are not available in the public domain or accessible research databases based on the searches performed. To ensure scientific accuracy and avoid speculation, the article cannot be written without the necessary foundational research on this specific compound.

Molecular Interactions and Biological Target Studies

Computational Modeling and Molecular Docking

Computational methods are invaluable tools for elucidating the potential interactions of N'-hydroxyquinoline-2-carboximidamide with biological macromolecules. These in silico approaches provide insights into binding modes and affinities, guiding further experimental studies.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For quinoline (B57606) derivatives, docking studies have been instrumental in understanding their binding to various protein targets. For example, molecular docking has been used to analyze the binding modes of quinoline derivatives within the active site of the LasR protein from Pseudomonas aeruginosa. researchgate.net These simulations can reveal specific amino acid residues that are crucial for binding.

The predicted binding affinity, often expressed as a docking score, provides an estimation of the strength of the interaction. This information is vital for prioritizing compounds for synthesis and biological testing. The process of comparative modeling can be used to generate a three-dimensional structure of a target protein if one is not experimentally available, which can then be used for docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties, or molecular descriptors, that are most influential for the observed biological effect.

For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.govmdpi.com These models can be used for the virtual screening of large compound libraries to identify new potential inhibitors and to guide the design of novel derivatives with enhanced activity. The development of robust QSAR models often involves machine learning methods and requires careful validation to ensure their predictive power. nih.govnih.gov

Table 1: Key Aspects of Computational Studies on Quinoline Derivatives

| Computational Technique | Application | Key Insights |

| Molecular Docking | Prediction of ligand-receptor binding modes | Identification of key amino acid interactions, prediction of binding affinity. researchgate.net |

| QSAR Modeling | Relating chemical structure to biological activity | Identification of important molecular descriptors, prediction of activity for new compounds. nih.govmdpi.com |

| Comparative Modeling | 3D structure prediction of target proteins | Enables docking studies when experimental structures are unavailable. nih.gov |

Exploration of Biological Macromolecule Binding

The biological effects of this compound and related compounds are predicated on their ability to interact with and modulate the function of biological macromolecules, such as proteins and nucleic acids.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. mdpi.com It is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. mdpi.comnih.gov Quinolone compounds are known to target DNA gyrase, stabilizing the enzyme-DNA cleavage complex, which leads to bacterial cell death. mdpi.com The 4-hydroxy-2-quinolone fragment has been identified as being crucial for the inhibition of the GyrB subunit of DNA gyrase. nih.govunivie.ac.at Molecular docking studies have shown that this fragment can form hydrogen bonds with key residues in the ATP-binding site of GyrB, such as Glu58, Arg84, and Arg144. nih.gov

LasR: The LasR protein is a transcriptional regulator and a key component of the quorum-sensing system in the bacterium Pseudomonas aeruginosa. nih.govnih.gov This system controls the expression of virulence factors. researchgate.net Inhibition of LasR can disrupt bacterial communication and reduce virulence, making it an attractive target for the development of new anti-infective agents. Molecular docking studies have been used to investigate the binding of potential inhibitors to the LasR active site. researchgate.net Oxidative stress has been shown to impact the DNA binding affinity of LasR, suggesting that the redox state of cysteine residues within the DNA binding domain is important for its function. nih.gov

The interaction of quinoline derivatives with nucleic acids is another important aspect of their biological activity. Some quinoline compounds can bind to DNA, for example, through intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription.

Table 2: Summary of Biological Macromolecule Interactions

| Macromolecule | Interaction Type | Significance |

| DNA Gyrase | Enzyme Inhibition | Blocks DNA replication, leading to antibacterial activity. mdpi.comnih.govunivie.ac.at |

| LasR Protein | Receptor Binding/Inhibition | Disrupts bacterial quorum sensing and virulence. researchgate.netnih.gov |

| DNA | Intercalation | Interferes with DNA processes like replication and transcription. nih.gov |

Fragment-Based Approaches in Chemical Probe Design

Fragment-Based Drug Discovery (FBDD) represents a powerful strategy for identifying novel lead compounds by screening libraries of low-molecular-weight fragments (typically 100–300 Da). mdpi.comresearchgate.net Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies smaller molecules that bind with lower affinity to a biological target. mdpi.com These initial "hits" are then optimized and grown or linked together to create more potent and selective lead compounds. researchoutreach.org This approach is valued for its ability to generate leads with higher ligand efficiency and to explore chemical space more effectively. mdpi.com

Application of Fragment-Based Drug Discovery (FBDD) Principles to this compound Analogues

While specific studies detailing the application of Fragment-Based Drug Discovery (FBDD) to this compound analogues are not extensively documented in publicly available literature, the principles of this approach can be extrapolated from research on structurally related hydroxyquinoline compounds. The hydroxyquinoline scaffold is a well-established pharmacophore used in the discovery of inhibitors for various biological targets. mdpi.comnih.gov

The core principle of FBDD involves identifying a "fragment," in this case, a derivative of the hydroxyquinoline core, that demonstrates binding to a target of interest. researchoutreach.org For instance, the 4-hydroxy-2-quinolone fragment has been identified as essential for the inhibition of DNA gyrase B (GyrB), a promising target for new antibacterial agents. nih.gov Similarly, fragment-based screening of a metal chelator library identified 8-hydroxyquinoline (B1678124) as a potent, broad-spectrum inhibitor against metallo-β-lactamases like VIM-2 and NDM-1. nih.gov

Following the identification of an initial hydroxyquinoline-based fragment hit, the FBDD workflow would involve several stages of optimization. A hit-based substructure search can provide early insights into the structure-activity relationship (SAR), as demonstrated in the development of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxicity metallo-β-lactamase inhibitor. nih.gov This process involves synthesizing and testing analogues of the initial hit to improve binding affinity and selectivity.

For analogues of this compound, this would involve systematically modifying the core structure. For example, substitutions on the quinoline ring or alterations to the carboximidamide side chain could be explored. The goal is to understand how these chemical modifications influence the molecule's interaction with its biological target.

Molecular modeling and biophysical techniques such as surface plasmon resonance (SPR) and fluorescence thermal shift assay (FTSA) are often employed to validate the binding of these fragments and to guide the design of more potent compounds. mdpi.comresearchgate.netnih.gov The table below illustrates hypothetical data from an initial fragment screen of hydroxyquinoline analogues against a target enzyme, showcasing typical metrics used in FBDD.

| Fragment Analogue | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Hydroxyquinoline Core | 145.16 | 850 | 0.28 |

| 2-Carboxamide Analogue | 188.18 | 500 | 0.31 |

| N'-hydroxy-2-carboximidamide Analogue | 203.20 | 350 | 0.33 |

| 8-Hydroxyquinoline Analogue | 145.16 | 228 | 0.36 |

Once potent fragments are identified, they can be "grown" by adding chemical substituents to improve interactions with the target's binding site or "linked" with other fragments that bind to adjacent sites. researchoutreach.org This iterative process of design, synthesis, and testing is central to developing a high-affinity chemical probe from a low-affinity fragment hit. The ultimate aim is to develop a molecule with high potency and selectivity for its intended biological target, suitable for further preclinical development.

Advanced Applications and Methodological Developments in Chemical Science

Development of Chelation-Based Probes and Sensors

The foundational principle behind the use of N'-hydroxyquinoline-2-carboximidamide in sensing applications is its inherent ability to act as a chelating agent. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a renowned bidentate ligand that forms stable complexes with a wide array of metal ions through its phenolic oxygen and pyridinic nitrogen atoms. rroij.comnih.gov This chelation is often accompanied by distinct changes in the molecule's photophysical and electrochemical properties, making it an excellent platform for the development of sensors. nih.govsemanticscholar.org

Luminescent and Fluorescent Sensing of Metal Ions

Derivatives of 8-hydroxyquinoline are extensively used as fluorescent chemosensors for detecting metal ions. mdpi.com The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.comnih.gov Upon chelation with a metal ion, this ESIPT process is blocked, leading to a significant enhancement of fluorescence intensity. nih.govou.ac.lk This "turn-on" fluorescence mechanism provides a sensitive and selective method for metal ion detection. researchgate.net

This compound, containing the 8-HQ scaffold, is expected to operate on a similar principle. The formation of a stable five-membered chelate ring with metal ions would restrict the proton transfer, resulting in enhanced luminescence. nih.gov The carboximidamide group at the 2-position could further influence the sensor's selectivity and sensitivity by modifying the electronic properties of the quinoline (B57606) ring system or by providing an additional coordination site. Research on related 8-hydroxyquinoline derivatives has demonstrated high selectivity for various biologically and environmentally important metal ions. nih.govresearchgate.net

Table 1: Metal Ions Commonly Detected by 8-Hydroxyquinoline-Based Fluorescent Sensors This table is based on the general capabilities of the 8-hydroxyquinoline scaffold, upon which the sensing action of this compound would be based.

| Metal Ion | Typical Fluorescence Change | Potential Application Area |

| Zn²⁺ | Strong enhancement (Turn-on) | Biological imaging, environmental monitoring |

| Al³⁺ | Strong enhancement (Turn-on) | Water quality testing, bio-imaging |

| Cd²⁺ | Enhancement (Turn-on) | Environmental toxicology |

| Mg²⁺ | Enhancement (Turn-on) | Biological systems |

| Fe³⁺ | Quenching (Turn-off) | Environmental and biological detection |

| Cu²⁺ | Quenching (Turn-off) | Environmental monitoring |

The selectivity of these sensors can be fine-tuned by introducing different functional groups to the 8-HQ core, which alters the ligand's affinity for specific metal ions. researchgate.net Therefore, the unique carboximidamide group in this compound offers a promising avenue for developing novel sensors with tailored specificities.

Electrochemical Sensor Design and Performance

The application of 8-hydroxyquinoline and its derivatives extends to the fabrication of electrochemical sensors. mdpi.comtudublin.ie These sensors operate by detecting changes in electrical signals (such as current or potential) upon the interaction of the ligand with a target analyte. The 8-HQ moiety can be incorporated into an electrode platform, for instance, by modifying carbon paste electrodes or by electropolymerization onto a glassy carbon electrode. nih.gov

The chelation of metal ions by the immobilized this compound would alter the electrochemical response of the electrode. This can manifest as a shift in the oxidation or reduction potential of the complex or the appearance of a new redox signal, which can be correlated to the concentration of the target metal ion. The high stability and reproducibility of modified carbon paste electrodes make them suitable for a variety of analytical applications. nih.gov The performance of such an electrochemical sensor would be characterized by its sensitivity, selectivity, detection limit, and response time. Given the strong metal-binding affinity of the 8-HQ core, a sensor based on this compound could potentially achieve low detection limits for various metal ions. nih.gov

Catalytic Applications (Theoretical and Mechanistic)

The ability of this compound to form stable complexes with transition metals is not only useful for sensing but also for catalysis. researchgate.netnih.gov Metal-ligand complexes are at the heart of modern catalysis, and the design of the ligand is crucial for controlling the activity and selectivity of the catalyst.

Design of this compound-Metal Complexes as Catalysts

The design of catalysts based on this compound would leverage the N,O-coordination of the 8-hydroxyquinoline core to a catalytically active metal center (e.g., Palladium, Nickel, Rhenium, Iridium). rsc.orgclockss.orgresearchgate.net This bidentate chelation creates a stable complex that can facilitate a variety of chemical transformations. The carboximidamide group at the 2-position can play several roles:

Electronic Tuning: It can modify the electron density at the metal center, thereby influencing the catalyst's reactivity.

Steric Control: It can introduce steric bulk around the metal, which can control the selectivity of the reaction (e.g., regioselectivity or stereoselectivity).

Ancillary Coordination: The nitrogen atoms of the carboximidamide group could potentially act as additional donor sites, leading to tridentate coordination. This would create a more rigid and stable catalytic complex, potentially enhancing its performance and longevity.

By selecting different metal precursors, complexes of this compound could be designed to catalyze reactions such as cross-coupling, hydrogenation, or oxidation reactions. rsc.orgchemrxiv.org

Mechanistic Analysis of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. A hypothetical catalytic cycle involving a metal complex of this compound, for example in a cross-coupling reaction, would likely proceed through a series of well-defined elementary steps:

Oxidative Addition: The active, low-valent metal complex reacts with a substrate (e.g., an aryl halide), breaking a bond and increasing the metal's oxidation state.

Transmetalation (or other substrate coordination): A second substrate (e.g., an organometallic reagent) transfers its organic group to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated as the final product, regenerating the active, low-valent catalyst which can then re-enter the catalytic cycle.

Kinetic experiments and computational studies, such as Density Functional Theory (DFT) calculations, would be crucial for elucidating the precise mechanism. clockss.org Such analyses can reveal the rate-determining step, identify key intermediates, and explain the origins of selectivity. For instance, mechanistic studies on related nickel-catalyzed reactions with 8-aminoquinoline (B160924) amides have shown that the ligand plays a critical role in stabilizing intermediates and facilitating the key bond-forming steps. clockss.org Similar principles would apply to the analysis of catalysts derived from this compound.

Advanced Materials Science Research

The unique electronic and optical properties of 8-hydroxyquinoline derivatives and their metal complexes make them highly valuable in the field of materials science. One of the most prominent applications is in Organic Light-Emitting Diodes (OLEDs). rroij.comsemanticscholar.org The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a canonical material used as an electron transport and emissive layer in OLED devices due to its excellent thermal stability and luminescence. semanticscholar.org

Complexes of this compound with metals like aluminum, zinc, or iridium could be synthesized and investigated for similar applications. The specific functional groups on the ligand can tune the emission color, quantum efficiency, and charge-transport properties of the resulting material. semanticscholar.org The presence of the carboximidamide group could influence intermolecular interactions in the solid state, affecting film morphology and device performance. Therefore, this compound serves as a versatile building block for creating novel functional materials with tailored optoelectronic properties for use in next-generation displays, lighting, and other electronic devices.

Integration into Functional Materials (Theoretical Aspects)

The incorporation of this compound into functional materials is an area of growing theoretical interest, primarily due to the molecule's unique combination of a planar quinoline scaffold, a metal-chelating N'-hydroxycarboximidamide group, and hydrogen bonding capabilities. Computational studies, including Density Functional Theory (DFT), are pivotal in predicting how these features can be harnessed to create materials with tailored electronic, optical, and chemical properties.

Theoretical models suggest that the quinoline moiety, a well-known chromophore, can impart significant photophysical properties to any resulting material. The electronic structure of the quinoline ring system allows for π-π stacking interactions, which can facilitate charge transport, a desirable characteristic in materials designed for electronic applications. Furthermore, the nitrogen atom within the quinoline ring and the exocyclic functional groups act as potent coordination sites for metal ions.

The N'-hydroxy-carboximidamide functional group is of particular interest to theoretical chemists. This group can exist in different tautomeric forms, influencing its coordination chemistry and the geometry of the resulting metal complexes. DFT calculations can elucidate the relative stabilities of these tautomers and predict their coordination behavior with various metal centers. The presence of both nitrogen and oxygen donor atoms allows this group to act as a versatile chelating ligand, forming stable five- or six-membered rings with metal ions. This chelation is predicted to enhance the thermal and chemical stability of the resulting materials.

Moreover, the N'-hydroxy group and the amine protons of the carboximidamide group are capable of forming strong intra- and intermolecular hydrogen bonds. These interactions are expected to play a crucial role in directing the self-assembly of molecules into ordered supramolecular structures, a key aspect in the design of crystalline functional materials. The ability to form robust hydrogen-bonded networks can influence the packing of molecules in the solid state, thereby affecting the material's porosity and guest-hosting capabilities.

Table 1: Predicted Molecular Properties and Their Implications for Functional Materials

| Molecular Feature | Predicted Property | Implication for Functional Materials |

| Quinoline Scaffold | Planarity, Aromaticity, Chromophoric Nature | Facilitates π-π stacking, potential for charge transport, tunable photoluminescence. |

| N'-hydroxy-carboximidamide Group | Strong Metal Chelation, Tautomerism | Formation of stable metal complexes, potential for structural diversity. |

| N'-hydroxy and Amine Groups | Hydrogen Bond Donor/Acceptor | Direction of self-assembly, formation of robust supramolecular architectures. |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing the Scaffold

The structural attributes of this compound make it a promising candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). While specific examples utilizing this exact ligand are not yet prevalent in the literature, extensive research on related quinoline and amidoxime-based ligands provides a strong basis for predicting its utility in this field.

The ability of this compound to act as a multidentate ligand is a key feature for the formation of extended networks. The quinoline nitrogen, along with the nitrogen and oxygen atoms of the N'-hydroxy-carboximidamide group, can coordinate to one or more metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. The choice of metal ion and reaction conditions are expected to play a critical role in determining the dimensionality and topology of the resulting framework.

Coordination polymers and MOFs derived from quinoline-containing ligands often exhibit interesting photoluminescent properties. nih.gov The inherent fluorescence of the quinoline scaffold can be modulated by coordination to metal ions. For instance, coordination to closed-shell metal ions like Zn(II) or Cd(II) is known to enhance the luminescent quantum yield, while coordination to open-shell transition metals can lead to quenching of fluorescence or the emergence of new emission bands through metal-to-ligand or ligand-to-metal charge transfer processes. It is hypothesized that MOFs constructed from this compound could serve as sensitive and selective luminescent sensors for various analytes.

The amidoxime (B1450833) functionality is well-documented for its strong affinity for a range of metal ions, including transition metals and actinides. mdpi.com This suggests that MOFs incorporating the this compound scaffold could be explored for applications in selective metal ion separation and sequestration. The porosity of these materials, a hallmark of MOFs, could be tailored by selecting appropriate metal clusters and synthetic conditions, allowing for size- and shape-selective guest uptake.

Table 2: Potential Metal Ions and Expected Properties of Resulting Coordination Polymers/MOFs

| Metal Ion | Potential Coordination Geometry | Expected Properties of the Resulting Material |

| Zn(II), Cd(II) | Tetrahedral, Octahedral | Enhanced luminescence, potential for sensing applications. |

| Cu(II), Co(II), Ni(II) | Square Planar, Octahedral | Interesting magnetic properties, potential catalytic activity. |

| Lanthanides (e.g., Eu(III), Tb(III)) | High Coordination Numbers | "Antenna effect" leading to characteristic metal-centered luminescence. |

| Zr(IV), Ti(IV) | Octahedral | High thermal and chemical stability, potential for catalysis. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N'-hydroxyquinoline-2-carboximidamide?

- Methodological Answer : Synthesis typically involves condensation reactions between quinoline derivatives and hydroxylamine precursors. For example, analogous quinoxaline compounds are synthesized via cyclization of o-phenylenediamine with diketones under reflux conditions . Purification should employ recrystallization or column chromatography, with validation via melting point analysis and spectroscopic techniques. Follow NIH guidelines for reporting experimental conditions (e.g., solvent ratios, reaction times) to ensure reproducibility .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. For crystallographic validation, employ X-ray diffraction with software like SHELXL for structure refinement . Cross-reference spectral data with databases such as ChemIDplus or NIST Chemistry WebBook for comparative analysis .

Q. What are the key considerations for assessing solubility and stability in aqueous/organic media?

- Methodological Answer : Conduct solubility tests in buffered solutions (pH 4–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. Stability studies should monitor decomposition under varying temperatures (4°C–40°C) and light exposure via HPLC over 72-hour intervals. Document kinetic degradation rates using Arrhenius plots .

Q. What safety protocols are critical when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.